molecular formula C24H30N4O3 B6017504 3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide

3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide

Cat. No.: B6017504
M. Wt: 422.5 g/mol
InChI Key: WTXACRMCECFJTJ-UHFFFAOYSA-N
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Description

3-phenoxy-N-[2-[1-(spiro[23]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide is a complex organic compound featuring a spirocyclic hexane structure fused with a piperidine ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide typically involves multiple steps, including the formation of the spirocyclic hexane and the subsequent attachment of the piperidine and pyrazole groups. One common method involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst . This reaction proceeds under mild conditions and yields the desired spirocyclic framework efficiently.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexane derivatives: Compounds with similar spirocyclic frameworks.

    Piperidine-containing molecules: Compounds featuring the piperidine ring.

    Pyrazole derivatives: Molecules with the pyrazole moiety.

Uniqueness

3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties. Its spirocyclic hexane core, combined with the piperidine and pyrazole groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-phenoxy-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c29-22(10-16-31-19-5-2-1-3-6-19)26-21-7-13-25-28(21)18-8-14-27(15-9-18)23(30)20-17-24(20)11-4-12-24/h1-3,5-7,13,18,20H,4,8-12,14-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXACRMCECFJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)N3CCC(CC3)N4C(=CC=N4)NC(=O)CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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